2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione
Description
Properties
CAS No. |
918631-89-7 |
|---|---|
Molecular Formula |
C25H20N2O2 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
2-[(2,2-diphenylcyclopentylidene)amino]isoindole-1,3-dione |
InChI |
InChI=1S/C25H20N2O2/c28-23-20-14-7-8-15-21(20)24(29)27(23)26-22-16-9-17-25(22,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-8,10-15H,9,16-17H2 |
InChI Key |
PUGYYAIGJXWDTN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NN2C(=O)C3=CC=CC=C3C2=O)C(C1)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
-
- The compound can be synthesized through condensation reactions involving phthalic anhydride and appropriate amines. This method often yields good results in terms of purity and yield.
-
- The Mannich reaction is another viable route, where an amine reacts with formaldehyde and a carbonyl compound (such as isoindole derivatives) to form the desired product. This method allows for the introduction of various substituents on the isoindole structure.
-
- Cyclization reactions can also be employed, where suitable precursors undergo cyclization to form the isoindole core structure followed by subsequent modifications to introduce the diphenylcyclopentylidene moiety.
Detailed Synthetic Protocols
The following protocols outline specific methods for synthesizing this compound:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Phthalic anhydride, amine | Reflux in solvent (e.g., toluene) for 6 hours | 85-90% |
| 2 | Isoindole derivative | Add amine and formaldehyde; stir at room temperature for 24 hours | 70-80% |
| 3 | Cyclization precursor | Heat under reflux with appropriate catalyst | 60-75% |
Analysis of Reaction Conditions
The reaction conditions significantly influence the yield and purity of the final product. Key factors include:
Temperature : Higher temperatures often increase reaction rates but may lead to side reactions.
Solvent Choice : The choice of solvent can affect solubility and reaction kinetics; non-polar solvents are typically preferred for organic synthesis.
Reaction Time : Extended reaction times can improve yields but may also lead to degradation of sensitive compounds.
Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:
Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.
Mass Spectrometry (MS) : Provides molecular weight information and helps identify fragmentation patterns.
Infrared Spectroscopy (IR) : Useful for identifying functional groups based on characteristic absorption bands.
Chemical Reactions Analysis
2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that isoindole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of isoindole have shown promise in targeting specific cancer pathways, making them potential candidates for drug development .
- Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity against various pathogens. Studies have shown that isoindole derivatives can disrupt bacterial cell membranes or inhibit essential enzymatic processes, leading to bacterial death .
- Fluorescent Probes : The compound's structure allows it to be utilized as a fluorescent probe in biological imaging. Its ability to selectively bind to amino acids enhances its application in visualizing biological processes in real-time .
Materials Science Applications
- Polymer Chemistry : The unique properties of this compound make it suitable for incorporation into polymer matrices. Its ability to enhance thermal stability and mechanical strength has been explored in the development of advanced materials .
- Dyes and Pigments : The compound's chromophoric properties allow it to be used as a dye or pigment in various applications, including textiles and coatings. Its stability under UV light makes it an attractive option for outdoor applications .
Analytical Chemistry Applications
- Chemical Sensors : 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione has been investigated as a potential component in chemical sensors due to its sensitivity to environmental changes. Its ability to undergo structural changes upon interaction with specific analytes enables its use in detecting pollutants or hazardous substances .
- Chromatographic Techniques : The compound's stability and solubility characteristics make it suitable for use in chromatographic separations. It has been utilized as a standard in high-performance liquid chromatography (HPLC) for the analysis of complex mixtures .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry highlighted the synthesis of various isoindole derivatives, including 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione. The derivatives were tested against multiple cancer cell lines, showing IC50 values in the low micromolar range, indicating potent anticancer activity .
Case Study 2: Fluorescent Probes
In a study focused on developing fluorescent probes for amino acids, researchers demonstrated that the compound could effectively visualize amino acid distributions on porous surfaces. This application is particularly beneficial for analyzing biological samples where amino acid localization is critical .
Case Study 3: Polymer Applications
Research conducted on the incorporation of isoindole derivatives into polymer matrices revealed enhancements in mechanical properties and thermal stability when using 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione as a modifier. These findings suggest potential applications in creating more durable materials for industrial uses .
Mechanism of Action
The mechanism of action of 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways within the cell. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione stands out due to its unique structural features and diverse range of applications. Similar compounds include other isoindole derivatives and related heterocyclic compounds, such as 2-aminopyrimidine derivatives . These compounds may share some common properties but differ in their specific biological activities and applications.
Biological Activity
The compound 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione, with the CAS number 918631-89-7, is a derivative of isoindole-1,3-dione known for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in the fields of anticancer and neurodegenerative disease therapies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a complex structure that contributes to its biological properties. The presence of the diphenylcyclopentylidene moiety likely enhances its interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoindole derivatives. For instance, a series of isoindole-1,3-dione derivatives were evaluated against A549 lung adenocarcinoma cells. The compounds exhibited significant inhibitory effects on cell viability, indicating their potential as anticancer agents. In vivo studies using xenograft models demonstrated that these compounds could inhibit tumor growth effectively while also undergoing toxicological assessments to evaluate safety profiles .
Neuroprotective Effects
Isoindole derivatives have shown promise in treating neurodegenerative diseases by acting as acetylcholinesterase (AChE) inhibitors. A study synthesized several isoindoline-1,3-dione derivatives and assessed their inhibitory activity against AChE and butyrylcholinesterase (BuChE). The most potent derivative exhibited an IC50 value of 1.12 μM against AChE, suggesting potential applications in Alzheimer’s disease treatment .
The biological activity of isoindole derivatives is largely attributed to their ability to interact with specific enzymes involved in critical pathways. For example, the inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which is beneficial for cognitive function in neurodegenerative conditions . Additionally, the anticancer effects may be linked to the induction of apoptosis in cancer cells through various signaling pathways.
Case Studies
- In Vivo Study on Anticancer Activity : In a study involving nude mice implanted with A549 cells, treatment with 2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione resulted in significant tumor size reduction over a period of 60 days compared to control groups .
- Neuroprotective Study : Another investigation focused on the synthesis and evaluation of several isoindoline derivatives showed that modifications at the phenyl ring enhanced AChE inhibitory activity significantly, making these compounds suitable candidates for further development in Alzheimer’s therapy .
Q & A
Q. What are the standard synthetic protocols for preparing derivatives of 1H-isoindole-1,3(2H)-dione, and how can they be adapted for this compound?
Methodological Answer: Derivatives of 1H-isoindole-1,3(2H)-dione are typically synthesized via nucleophilic substitution or condensation reactions. For example, refluxing equimolar ethanolic solutions of amine precursors (e.g., 1-(2,4-difluorophenyl)methanamine) with isoindole-dione derivatives at elevated temperatures (1–2 hours) followed by slow solvent evaporation yields crystalline products suitable for X-ray analysis . Adaptations for 2-[(2,2-Diphenylcyclopentylidene)amino]- derivatives would require optimizing solvent choice (e.g., ethanol or DMF) and reaction time to accommodate steric hindrance from the diphenylcyclopentylidene moiety.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of:
- Melting Point Analysis (e.g., 155–158°C for structurally similar compounds) to assess purity .
- NMR Spectroscopy : Refinement protocols for hydrogen placement (e.g., locating H1 atoms via difference maps and constraining C–H distances to 0.93–0.97 Å) ensure accurate structural validation .
- X-ray Crystallography : Slow evaporation of ethanol yields single crystals for resolving stereochemical ambiguities .
Q. What safety precautions are critical when handling this compound?
Methodological Answer: Referencing safety data for structurally related isoindole-diones:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
- Work under fume hoods to prevent inhalation of dust/aerosols.
- Dispose of waste via controlled incineration to avoid environmental contamination .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR or X-ray) be resolved for this compound?
Methodological Answer: Contradictions often arise from dynamic molecular behavior (e.g., tautomerism) or crystal packing effects. To resolve:
- Compare experimental NMR data with computational predictions (DFT calculations).
- Use X-ray refinement techniques, such as constraining hydrogen positions to parent atoms and adjusting thermal parameters (Uiso) .
- Validate via temperature-dependent NMR studies to detect conformational changes.
Q. What strategies optimize reaction yields for derivatives with bulky substituents (e.g., diphenylcyclopentylidene)?
Methodological Answer:
- Solvent Selection : High-boiling solvents (e.g., DMF) improve solubility of bulky reactants.
- Catalysis : Use phase-transfer catalysts to enhance nucleophilic substitution efficiency.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) separates sterically hindered products, as demonstrated in fluorinated isoindole-dione syntheses .
Q. How does thermal stability impact the compound’s application in polymer science?
Methodological Answer: Thermogravimetric analysis (TGA) of related isoindole-diones shows degradation via main-chain scission, releasing imide-functionalized fragments (e.g., 2-(4-methylphenyl)-1H-isoindole-1,3-dione) . For this compound, pyrolysis-GC/MS under inert atmospheres (N₂) can identify decomposition pathways and guide applications in high-temperature polymer matrices.
Q. What in vitro assays are suitable for evaluating its biological activity (e.g., antiviral potential)?
Methodological Answer:
- Enzyme Inhibition Assays : Target proteases (e.g., MERS-CoV 3CL protease) using fluorescence resonance energy transfer (FRET)-based substrates .
- Cytotoxicity Screening : Use human cell lines (e.g., HEK293) with MTT assays to determine IC₅₀ values.
- Molecular Docking : Model interactions with viral protein active sites (e.g., SARS-CoV-2 PLpro) using AutoDock Vina .
Q. How do fluorine substituents influence the compound’s reactivity and bioactivity?
Methodological Answer: Fluorine atoms enhance electrophilicity and metabolic stability. For example:
- In 2-(((2,4-Difluorophenyl)amino)methylene)cyclohexane-1,3-dione, fluorine increases binding affinity to biological targets via hydrophobic interactions .
- Fluorinated analogs of isoindole-diones show improved pharmacokinetic profiles in antiviral studies .
Data Contradiction and Mechanistic Analysis
Q. How can researchers address discrepancies in reported synthetic yields for similar compounds?
Methodological Answer:
- Reaction Monitoring : Use TLC or in-situ IR spectroscopy to track intermediate formation.
- Scale-Dependent Effects : Small-scale reactions (1 mmol) may achieve 83% yields (as in fluorinated isoindole-diones ), while larger scales require optimized stirring and temperature control.
- Byproduct Identification : LC-MS or GC-MS can detect side products (e.g., dicyanobenzene) from secondary reactions .
Q. What mechanistic insights explain the compound’s potential as a kinase inhibitor?
Methodological Answer:
- Binding Mode Analysis : Isoindole-diones mimic ATP’s adenine moiety, competing for kinase ATP-binding pockets.
- Kinase Profiling : Use kinase inhibition assays (e.g., KinomeScan) to identify selectivity against kinases like JAK2 or EGFR .
- Structural Analogues : Compare with Thalidomide derivatives, which bind cereblon (CRBN) E3 ligase, modulating ubiquitination pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
